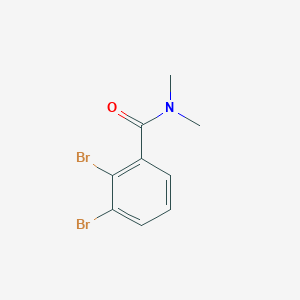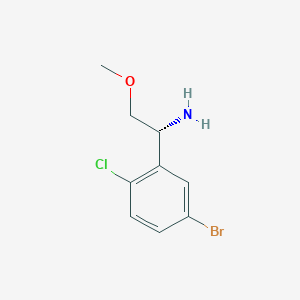
2,3-Dibromo-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H9Br2NO It is a derivative of benzamide, where two bromine atoms are substituted at the 2nd and 3rd positions of the benzene ring, and the amide nitrogen is dimethylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-N,N-dimethylbenzamide typically involves the bromination of N,N-dimethylbenzamide. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 2nd and 3rd positions of the benzene ring. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromo-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 2,3-diamino-N,N-dimethylbenzamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of corresponding quinones or other oxidized derivatives
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions
Major Products
Substitution: Products depend on the nucleophile used, e.g., 2,3-dimethoxy-N,N-dimethylbenzamide.
Reduction: 2,3-diamino-N,N-dimethylbenzamide.
Oxidation: Corresponding quinones or other oxidized derivatives
Applications De Recherche Scientifique
2,3-Dibromo-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This compound may also interact with DNA or RNA, affecting gene expression and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-N,N-dimethylbenzamide: A mono-brominated derivative with different reactivity and applications.
2,4-Dibromo-N,N-dimethylbenzamide: Another dibrominated isomer with distinct chemical properties.
N,N-Dimethylbenzamide: The parent compound without bromine substitution
Uniqueness
2,3-Dibromo-N,N-dimethylbenzamide is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interaction with biological targets. This compound’s distinct chemical properties make it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C9H9Br2NO |
|---|---|
Poids moléculaire |
306.98 g/mol |
Nom IUPAC |
2,3-dibromo-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H9Br2NO/c1-12(2)9(13)6-4-3-5-7(10)8(6)11/h3-5H,1-2H3 |
Clé InChI |
LGWFJRVDCXGLSX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=C(C(=CC=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(2-Hydroxyethyl)-6-methyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13040404.png)

![(1S)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13040415.png)


![3-Methylpyrazolo[5,1-b]oxazole-6-carboxylicacid](/img/structure/B13040426.png)
![2,4-Dichloro-6-(2,4-dimethoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13040432.png)

![N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)aniline hydrochloride](/img/structure/B13040441.png)
